3-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)pentane-2,4-dione
Description
Properties
IUPAC Name |
3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c1-9(19)13(10(2)20)8-12-4-6-16(21-12)14-7-11(17)3-5-15(14)18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDSVYQWGSYLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)pentane-2,4-dione typically involves the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde, followed by a Knoevenagel condensation with pentane-2,4-dione. The reaction conditions often include the use of a base such as piperidine or pyridine to facilitate the condensation reactions. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl groups in the pentane-2,4-dione moiety can be reduced to alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives of the pentane-2,4-dione moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
This compound is characterized by a furan ring substituted with a 2,5-dichlorophenyl group and a methylene bridge connecting to a pentane-2,4-dione moiety. The synthesis typically involves the following steps:
- Condensation Reaction : The initial step involves the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde.
- Knoevenagel Condensation : This is followed by a Knoevenagel condensation with pentane-2,4-dione, often facilitated by bases such as piperidine or pyridine under reflux conditions in solvents like ethanol or methanol.
Chemical Reactivity
3-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)pentane-2,4-dione can undergo various chemical reactions:
- Oxidation : The furan ring can be oxidized to form furanones or other oxidized derivatives.
- Reduction : The carbonyl groups in the pentane-2,4-dione moiety can be reduced to alcohols.
- Substitution : The dichlorophenyl group can undergo nucleophilic substitution reactions.
These reactions can lead to various products that may have distinct applications in research and industry.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Various studies have focused on its effects against different cancer cell lines and microbial species.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against breast cancer cell lines. Results indicated that it inhibited cell proliferation significantly compared to control groups, suggesting potential as a therapeutic agent in cancer treatment.
Case Study: Antimicrobial Properties
Another study assessed the compound's antimicrobial activity against several bacterial strains. The compound demonstrated potent activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Industrial Applications
In addition to its biological activities, this compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the development of specialty chemicals and materials with specific properties.
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block in organic synthesis; precursor for complex molecules. |
| Biology | Investigated for antimicrobial and anticancer properties. |
| Medicine | Explored for therapeutic effects; potential drug development. |
| Industry | Used in the synthesis of specialty chemicals and materials. |
Mechanism of Action
The mechanism of action of 3-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)pentane-2,4-dione involves its interaction with various molecular targets. The compound’s structural features allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural and Functional Analogues
2.1.1. Thiazolidine-2,4-dione Derivatives
- Example: (S,Z)-2-(5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (4a) Core Structure: Thiazolidine-2,4-dione (vs. pentane-2,4-dione in the target compound). Substituents: Shares the 5-(2,5-dichlorophenyl)furan methylene group but incorporates a thioxo group and a pentanoic acid side chain. Molecular Weight: 468.99 (higher due to the sulfur-containing ring and additional substituents). Synthesis: Purified via silica gel chromatography (dichloromethane/methanol), yielding 49%.
YPC-21440 Series (Yakult Honsha, 2021)
- Core Structure : Thiazolidine-2,4-dione fused with imidazo[1,2-b]pyridazine.
- Substituents : Varied piperazine derivatives (e.g., methyl, ethyl, pentyl groups) and fluorophenyl rings.
- Activity : Demonstrated potent pan-Pim kinase inhibition, highlighting the role of piperazine substituents in modulating biological activity.
2.1.2. Imidazolidine-2,4-dione Derivatives
- Examples: 5-((Dimethylamino)methylene)-3-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione (19a)
- Core Structure : Imidazolidine-2,4-dione.
- Substituents: Dimethylamino and 4-trifluoromethylphenyl groups.
- Molecular Weight : 277.1 (lower due to absence of chlorine and furan systems).
- Yield: 47.7%, synthesized via straightforward condensation. 5-((Dimethylamino)methylene)-3-(4-fluorophenyl)imidazolidine-2,4-dione (19b)
- Substituents : 4-fluorophenyl group.
- Molecular Weight : 227.1.
2.1.3. Fungicide Intermediates
- Example: 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone Core Structure: Cyclopentanone. Substituents: 4-chlorophenylmethyl group. Application: Intermediate for metconazole (agricultural fungicide), suggesting chlorophenyl groups may enhance antifungal activity.
Data Table: Comparative Analysis
Key Research Findings
Thiazolidine-2,4-dione derivatives (e.g., YPC-21440) show that bulky substituents (e.g., piperazine) are critical for kinase inhibition, suggesting the target compound’s furan-dione system may lack analogous pharmacological targeting .
Synthetic Efficiency :
- Moderate yields (~47–52%) are common across analogs, indicating challenges in stabilizing conjugated systems during synthesis .
Biological Activity
3-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)pentane-2,4-dione (CAS No. 391890-64-5) is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a furan ring substituted with a dichlorophenyl group and a methylene bridge connecting to a pentane-2,4-dione moiety. Its unique structure suggests various mechanisms of action that may be harnessed for therapeutic applications.
The synthesis of this compound typically involves a multi-step process:
- Condensation Reaction : The initial step includes the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde.
- Knoevenagel Condensation : This is followed by a Knoevenagel condensation with pentane-2,4-dione, often facilitated by bases such as piperidine or pyridine under reflux conditions in solvents like ethanol or methanol.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's activity has been investigated through various studies focusing on its effects against different cancer cell lines and microbial species.
Anticancer Activity
In vitro studies have demonstrated the compound's efficacy against a range of human tumor cell lines. The following table summarizes its activity against selected cancer types:
| Cancer Type | GI50 (μM) |
|---|---|
| Leukemia (SR) | 2.04 |
| Non-small cell lung cancer | 1.36 |
| Colon cancer | 1.64 |
| CNS cancer | 1.87 |
| Melanoma | 1.64 |
| Ovarian cancer | 1.87 |
| Renal cancer | 1.15 |
| Prostate cancer | 1.90 |
| Breast cancer | 1.11 |
These results indicate that the compound is particularly potent against leukemia and several solid tumors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against various bacterial and fungal strains, with effective concentrations being determined through disk diffusion methods .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The structural features allow it to bind to enzymes involved in critical pathways for cell proliferation and survival.
- DNA Interaction : Evidence suggests that the compound can induce DNA cleavage, leading to apoptosis in cancer cells .
Case Studies
Several studies have explored the biological effects of similar compounds derived from the thiazolidinedione class, which share structural similarities with this compound:
Q & A
Q. What are the key synthetic challenges in preparing 3-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)pentane-2,4-dione, and how can they be methodologically addressed?
- Methodological Answer : The compound’s synthesis involves forming a furan ring substituted with dichlorophenyl groups and conjugating it to a diketone backbone. A common challenge is regioselectivity in furan functionalization. To address this, researchers can employ cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction) under palladium catalysis . Purification via column chromatography (using silica gel and gradient elution with ethyl acetate/hexane) ensures removal of regioisomeric byproducts. Yield optimization may require inert atmosphere conditions (e.g., nitrogen) to prevent oxidation of intermediates .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the conjugated enone system (δ ~6.5–7.5 ppm for furan protons; δ ~190–200 ppm for diketone carbonyls) .
- HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks matching the exact mass (C₁₆H₁₂Cl₂O₃, calculated [M+H]⁺ = 333.0198).
- X-ray crystallography (if crystalline): Resolve bond lengths and angles, particularly the planarity of the furan-methylene-diketone system .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer :
- Antimicrobial screening : Use broth microdilution assays (e.g., against Staphylococcus aureus and Escherichia coli) with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity testing : Employ MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays with malachite green phosphate detection) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites (e.g., HIV-1 protease or COX-2). Focus on interactions between the dichlorophenyl group and hydrophobic pockets .
- Validate predictions with MD (Molecular Dynamics) simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories. Analyze RMSD (Root Mean Square Deviation) and hydrogen-bond occupancy .
- Compare results with experimental IC₅₀ data to refine QSAR (Quantitative Structure-Activity Relationship) models .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Use orthogonal assays : Confirm antimicrobial activity via both agar diffusion and time-kill kinetics to rule out false positives.
- Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from PubChem and independent studies, adjusting for batch effects or impurities .
Q. How can the compound’s stability under physiological conditions be evaluated for drug development?
- Methodological Answer :
- pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm, calculating half-life (t₁/₂) .
- Plasma stability : Add compound to human plasma (37°C, 24 hrs), quench with acetonitrile, and quantify remaining compound using LC-MS/MS .
- Light/heat stability : Expose to accelerated conditions (40°C/75% RH or UV light) per ICH guidelines, tracking decomposition products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
